1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione synthesis and properties
1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione synthesis and properties
An In-Depth Technical Guide to the Synthesis and Properties of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione
Introduction: The Significance of the Maleimide Scaffold
The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a privileged five-membered heterocyclic ring that is a cornerstone in the fields of medicinal chemistry, bioconjugation, and material science.[1][2][3][4] Its intrinsic reactivity and structurally rigid framework make it an ideal building block for a vast array of natural and synthetic products with significant pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][4][5] The compound 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione integrates this potent maleimide core with a phenoxyphenyl moiety. This combination is of particular interest as the phenoxyphenyl group can modulate critical physicochemical properties such as lipophilicity, thermal stability, and molecular interactions, thereby influencing the compound's biological activity and its performance in materials.[6][7] This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of this specific N-substituted maleimide, tailored for researchers and professionals in drug development and chemical sciences.
Core Synthesis: A Two-Step Pathway to 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione
The most reliable and widely adopted method for synthesizing N-arylmaleimides, including 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione, is a two-step process commencing with readily available starting materials.[2][3][8][9] This pathway involves the initial formation of a maleamic acid intermediate, followed by a cyclodehydration to yield the final imide.
Step 1: Nucleophilic Acyl Substitution to Form N-(4-phenoxyphenyl)maleamic Acid
The synthesis begins with the reaction between maleic anhydride and 4-phenoxyaniline. The lone pair of electrons on the nitrogen atom of the 4-phenoxyaniline amine group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride ring.[10] This nucleophilic acyl substitution leads to the opening of the anhydride ring, forming the corresponding N-(4-phenoxyphenyl)maleamic acid intermediate. This reaction is typically rapid and proceeds with high yield at room temperature.[8]
Step 2: Cyclodehydration to Yield 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione
The second and most critical step is the intramolecular cyclization and dehydration of the maleamic acid intermediate.[9] This is commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like anhydrous sodium acetate.[2][8][9] The acetic anhydride facilitates the removal of a water molecule, promoting the closure of the five-membered imide ring. This step yields the target compound, 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione.
Synthetic Workflow Diagram
Caption: General two-step synthesis of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione.
Physicochemical and Reactive Properties
The utility of 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione is intrinsically linked to its distinct physicochemical and reactive characteristics.
Data Presentation: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₃ | [11] |
| Molecular Weight | 265.27 g/mol | [11] |
| Appearance | Likely a yellow or cream-colored crystalline solid | [8] |
| Solubility | Generally soluble in organic solvents (e.g., THF, Dichloromethane, Acetone), poorly soluble in water | [7] |
Data Presentation: Predicted Spectroscopic Data
| Spectroscopy | Characteristic Features |
| ¹H NMR | Signals expected for the phenoxyphenyl group (aromatic protons, ~6.9-7.5 ppm) and a singlet for the two equivalent vinyl protons of the maleimide ring (~6.8-7.0 ppm). |
| ¹³C NMR | Resonances for carbonyl carbons (~170 ppm), vinyl carbons of the maleimide ring (~134 ppm), and multiple signals for the aromatic carbons of the phenoxyphenyl group. |
| IR (Infrared) | Strong characteristic absorption bands for the imide carbonyl (C=O) stretching, typically appearing as two bands around 1700-1780 cm⁻¹. |
Chemical Reactivity: A Versatile Electrophile
The electron-deficient double bond of the maleimide ring makes 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione an excellent electrophile, susceptible to various addition reactions.[3]
-
Michael Addition: The maleimide moiety is a highly efficient Michael acceptor, reacting readily with nucleophiles, most notably thiols.[3][12] This reaction is the foundation of its widespread use in bioconjugation, where it selectively forms stable covalent bonds with cysteine residues in proteins and peptides.[7][12] This specificity is achieved under mild physiological conditions (pH 6.5-7.5), where cysteine thiols are sufficiently nucleophilic, while other potential nucleophiles like lysine amines remain largely protonated and unreactive.[7]
-
Diels-Alder Reaction: The double bond of the maleimide ring can also function as a potent dienophile in [4+2] cycloaddition reactions with conjugated dienes.[3][12] This reactivity allows for the construction of complex polycyclic systems and is leveraged in polymer chemistry and organic synthesis.
Key Reactivity Diagram
Caption: Core reactions of the maleimide moiety in the title compound.
Applications in Drug Development and Material Science
The unique structural and reactive properties of 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione position it as a valuable compound for advanced applications.
-
Drug Discovery and Medicinal Chemistry: The maleimide core is present in numerous compounds with potent biological activities.[4] N-arylmaleimides, in particular, have been investigated as scaffolds for developing novel anticancer, antifungal, and antibacterial agents.[2] Derivatives have shown promise as inhibitors of key enzymes like prostaglandin E2 synthase and tyrosine kinases.[13][14][15] The phenoxyphenyl group can enhance these activities by participating in hydrophobic or π-stacking interactions within biological targets.
-
Bioconjugation and Targeted Therapies: The selective reactivity of maleimides with thiols is a cornerstone of modern bioconjugation chemistry.[7][12] This allows for the precise attachment of molecules—such as drugs, fluorescent dyes, or imaging agents—to specific sites on antibodies or other proteins.[12] This technology is central to the development of antibody-drug conjugates (ADCs), which deliver potent cytotoxic agents directly to cancer cells, a prominent example being Adcetris®.[12] 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione serves as a key building block for creating such targeted therapeutics.
-
Polymer and Material Science: N-substituted maleimides are important monomers for the synthesis of high-performance polymers.[9] These polymers are known for their exceptional thermal stability, chemical resistance, and desirable electronic properties, making them suitable for use as aerospace adhesives, electronic packaging materials, and advanced composites.[5][6][9] The phenoxyphenyl substituent can further enhance thermal stability and influence the optical properties of the resulting polymers.[5][6]
Structure-Application Relationship Diagram
Caption: Relationship between structure and key application areas.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis and characterization of 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione.
Protocol 1: Synthesis of N-(4-phenoxyphenyl)maleamic acid
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Reagents: Add maleic anhydride (1.0 eq) to the flask, followed by a suitable solvent such as diethyl ether or glacial acetic acid (approx. 10 volumes).
-
Reaction Initiation: While stirring, slowly add a solution of 4-phenoxyaniline (1.0 eq) in the same solvent to the flask at room temperature. A precipitate will likely form immediately.
-
Reaction Completion: Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.[8]
-
Isolation: Collect the solid product by suction filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white or off-white powder under vacuum. The product is typically of sufficient purity for the next step without further purification.[8]
Protocol 2: Synthesis of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.[2]
-
Reagents: To the flask, add the N-(4-phenoxyphenyl)maleamic acid (1.0 eq) from Protocol 1, anhydrous sodium acetate (0.5-1.0 eq), and acetic anhydride (5-10 volumes).[2][8]
-
Reaction: Heat the mixture with stirring in an oil bath at 80-100 °C for 2-4 hours.[2] The solid should dissolve as the reaction progresses.
-
Work-up: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing ice-water with stirring. A precipitate will form.[8]
-
Isolation: Collect the crude product by suction filtration and wash it thoroughly with cold water to remove acetic acid and sodium acetate.[8]
-
Purification:
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol or cyclohexane, to yield pure, crystalline 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione.[8]
-
Column Chromatography: If necessary, further purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate).[2]
-
-
Drying: Dry the final product under vacuum.
Protocol 3: Characterization
-
Melting Point: Determine the melting point of the purified product and compare it to literature values if available.
-
NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum of the solid product to identify the characteristic functional group vibrations, particularly the imide C=O stretches.
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound.
Conclusion and Future Outlook
1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione is a compound of significant scientific interest, built upon the versatile and reactive maleimide scaffold. Its synthesis is straightforward and high-yielding, making it readily accessible for research and development. The compound's inherent reactivity, particularly towards thiols, establishes it as a critical tool in bioconjugation for the creation of advanced targeted therapies. Furthermore, its robust chemical structure provides a foundation for the development of high-performance polymers with enhanced thermal and electronic properties. As the demand for sophisticated therapeutics and advanced materials continues to grow, the strategic application of well-designed molecules like 1-(4-phenoxyphenyl)-1H-pyrrole-2,5-dione will undoubtedly play a pivotal role in driving innovation across the chemical and biomedical sciences.
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